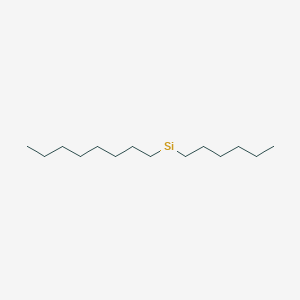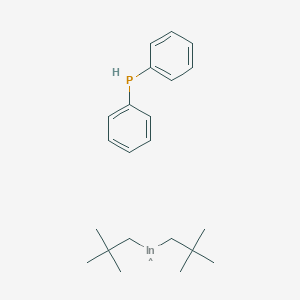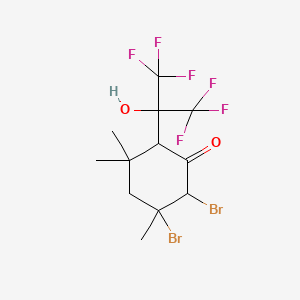
2-(Bis(2-chloroethyl)amino)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(2-chloroethyl)amino)propionamide is a chemical compound known for its cytotoxic properties. It belongs to the class of nitrogen mustards, which are compounds containing the bis(2-chloroethyl)amino functional group. These compounds have been historically significant in both chemical warfare and chemotherapy due to their ability to alkylate DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)propionamide typically involves the reaction of 2-chloroethylamine with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-chloroethylamine and acrylamide.
Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(2-chloroethyl)amino)propionamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions can produce corresponding oxides.
Applications De Recherche Scientifique
2-(Bis(2-chloroethyl)amino)propionamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its cytotoxic effects on cells, making it a valuable tool in cancer research.
Medicine: Due to its DNA-alkylating properties, it is explored as a potential chemotherapeutic agent.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Bis(2-chloroethyl)amino)propionamide involves the formation of aziridinium ions through intramolecular displacement of the chloride ions by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine bases. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death.
Comparaison Avec Des Composés Similaires
2-(Bis(2-chloroethyl)amino)propionamide is similar to other nitrogen mustards, such as:
Cyclophosphamide: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used in the treatment of multiple myeloma.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with DNA and other cellular components. This makes it a valuable compound for targeted research and therapeutic applications.
Propriétés
Numéro CAS |
100608-10-4 |
|---|---|
Formule moléculaire |
C7H14Cl2N2O |
Poids moléculaire |
213.10 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)amino]propanamide |
InChI |
InChI=1S/C7H14Cl2N2O/c1-6(7(10)12)11(4-2-8)5-3-9/h6H,2-5H2,1H3,(H2,10,12) |
Clé InChI |
SAARCXMPKFTYFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


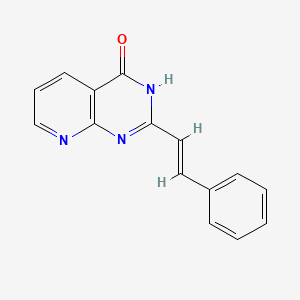

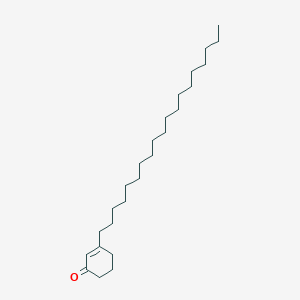
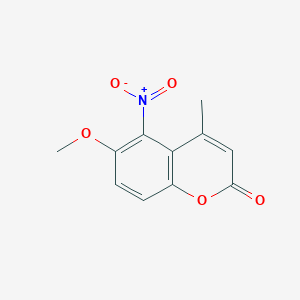
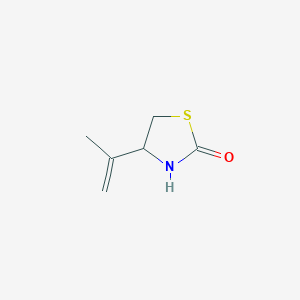
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
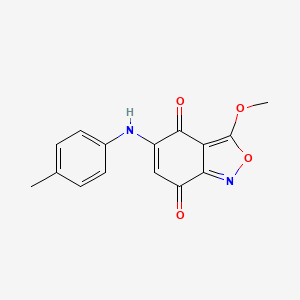
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)
